Quantified Contribution to Bitterness in Plant-Based Foods: A 5-Fold Difference in Dose-Over-Threshold Factor Compared to a Structural Isomer
In a comprehensive sensomics analysis of sunflower press cake, (9S,10S,11R)-9,10,11-trihydroxyoctadec-12-enoic acid demonstrated a distinct, and lower, contribution to overall bitterness compared to its close structural isomer, 11,12,13-trihydroxyoctadec-9-enoic acid. The quantifiable difference is evident in the calculated Dose-over-Threshold (DoT) factors [1].
| Evidence Dimension | Bitterness Contribution (Dose-over-Threshold Factor) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 11,12,13-trihydroxyoctadec-9-enoic acid: 2.5 |
| Quantified Difference | 5-fold lower DoT factor |
| Conditions | Quantified in sunflower press cake; human bitter taste recognition threshold of 0.13 mmol/L for both compounds. |
Why This Matters
For procurement in food science and flavoromics research, selecting this specific isomer over 11,12,13-trihydroxyoctadec-9-enoic acid is critical, as it provides a 5-fold lower baseline bitterness contribution, enabling more precise modeling of off-taste development in plant protein isolates and processed foods.
- [1] Gläser, P., Dawid, C., et al. (2025). Characterization of Bitter Off-Taste Stimuli in Sunflower Press Cake Using the Sensomics Approach. Journal of Agricultural and Food Chemistry. Data from Table 3, PMC12447512. View Source
